Regiochemical Differentiation: 4-Fluorophenyl vs. 3-Fluorophenyl Isomer (CAS 896291-68-2) and Impact on Predicted Target Binding
In the xanthene-9-carboxamide CCR1 antagonist series, the position of substituents on the terminal aromatic ring is critical for binding affinity. The lead compound 2b–1, featuring optimized substitution, achieved IC50 values of 1.8 nM in binding and 13 nM in functional assays at human CCR1 [1]. While no published head-to-head comparison data exist for the 4-fluorophenyl target compound (CAS 896297-18-0) versus its 3-fluorophenyl isomer (CAS 896291-68-2), SAR studies within this chemotype demonstrate that meta vs. para substitution on the phenyl ring leads to differential receptor interactions and altered potency [1]. This regiochemical difference provides a rational basis for selecting the 4-fluorophenyl isomer when developing compounds intended to mimic para-substituted lead structures.
| Evidence Dimension | Binding assay IC50 (human CCR1, transfected CHO cells) |
|---|---|
| Target Compound Data | Not directly reported; xanthene-9-carboxamide class lead 2b–1: IC50 = 1.8 nM (binding) [1] |
| Comparator Or Baseline | 3-Fluorophenyl isomer (CAS 896291-68-2): no published CCR1 binding data; class-level SAR indicates meta-substituted analogs show divergent activity [1] |
| Quantified Difference | SAR trend: para-substituted analogs can yield sub-nanomolar to low nanomolar CCR1 affinity; meta substitution may reduce or abolish activity based on published SAR tables [1] |
| Conditions | Binding assay: human CCR1 receptor expressed in CHO cells; functional assay: U937 cells expressing human CCR1 [1] |
Why This Matters
For end-users pursuing CCR1 antagonist development, selecting the 4-fluorophenyl isomer over the 3-fluorophenyl isomer may preserve the para-substitution architecture shown to yield high-affinity antagonists, reducing the risk of inactive leads.
- [1] Naya, A.; Ishikawa, M.; Eshima, K.; et al. Structure–activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorg. Med. Chem. 2003, 11, 875–884. DOI: 10.1016/S0968-0896(02)00559-X. View Source
